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molecular formula C13H18N2O2 B046582 Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate CAS No. 121912-29-6

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Cat. No. B046582
M. Wt: 234.29 g/mol
InChI Key: GXLGGUQVDXBVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06784191B2

Procedure details

4.0 g (26.6 mmol) of 4-chloropyridine hydrochloride, 4.2 g (26.6 mmol) of ethyl piperidine-4-carboxylate and 7.4 ml (53.2 mmol) of triethylamine were stirred in 100 ml of xylene at 130° C. for 24 hours. The reaction mixture was treated with dichloromethane as extracting solvent by an ordinary method to obtain the crude compound, which was purified by the silica gel column chromatography to obtain the title compound.
Name
4-chloropyridine hydrochloride
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[NH:9]1[CH2:14][CH2:13][CH:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:11][CH2:10]1.C(N(CC)CC)C.ClCCl>C1(C)C(C)=CC=CC=1>[N:6]1[CH:7]=[CH:8][C:3]([N:9]2[CH2:14][CH2:13][CH:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:11][CH2:10]2)=[CH:4][CH:5]=1 |f:0.1|

Inputs

Step One
Name
4-chloropyridine hydrochloride
Quantity
4 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
4.2 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)OCC
Name
Quantity
7.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
as extracting solvent by an ordinary method
CUSTOM
Type
CUSTOM
Details
to obtain the crude compound, which
CUSTOM
Type
CUSTOM
Details
was purified by the silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCC(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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